molecular formula C15H14N2O B2503061 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone CAS No. 341967-54-2

1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone

Cat. No. B2503061
CAS RN: 341967-54-2
M. Wt: 238.29
InChI Key: NPKWZPWCVIAXLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl-substituted pyridines, such as 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone, can be achieved through the reaction of N-phosphinyl-1-azaallyl anions with α,β-unsaturated carbonyl compounds. This process involves a sequence of Michael addition followed by an intramolecular aza-Horner-Wittig reaction. The N-phosphinyl-1-azaallyl anions act as a synthetic equivalent of primary vinylamines, which are crucial intermediates in the formation of the pyridine ring .

Molecular Structure Analysis

The molecular structure of phenyl-substituted pyridines is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring containing nitrogen. The specific compound would have additional phenyl and aziranyl groups attached to the pyridine core. While the provided data does not include direct information about the molecular structure of 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone, similar compounds have been characterized using techniques such as NMR and HRMS, which provide detailed information about the molecular framework and the nature of substituents .

Chemical Reactions Analysis

The chemical reactivity of phenyl-substituted pyridines includes their ability to undergo further functionalization through various organic reactions. For instance, the presence of the pyridine nitrogen can facilitate nucleophilic substitution reactions, while the phenyl rings can be modified through electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. These reactions can be used to introduce additional functional groups or to modify existing ones, thereby altering the physical and chemical properties of the compound .

Physical and Chemical Properties Analysis

Phenyl-substituted pyridines exhibit a range of physical and chemical properties that are influenced by their molecular structure. The aromatic nature of the pyridine and phenyl rings contributes to the stability and electronic properties of these compounds. The physical properties such as melting point, boiling point, and solubility are determined by the molecular weight and the nature of substituents on the aromatic rings. The chemical properties, including reactivity and acidity/basicity, are also affected by the presence of the nitrogen atom in the pyridine ring and the substituents attached to the aromatic system. Although the specific physical and chemical properties of 1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone are not detailed in the provided data, these general trends can be applied to predict its behavior .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives for Antimicrobial Activity : A study demonstrated the synthesis of derivatives from 1-chloro-4-(p-tolyolxy)benzene and 1-(4-hydrogy phenyl)-ethanone, leading to compounds with potential antimicrobial activity against species like Bacillus subtillis and Escherichia coli (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
  • Electrochemical Characterization : A novel synthesized azo dye, (E)-1-(4-((4-(phenylamino) phenyl)diazenyl)phenyl)ethanone, was electrochemically characterized using techniques like cyclic voltammetry, showing potential in dye manufacturing and electrochemical applications (Surucu, Abaci, & Seferoğlu, 2016).

Chemical Structure and Reactivity

  • Hydrogen-bonding Patterns : Research on enaminones, like 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, revealed insights into their hydrogen-bonding patterns, crucial for understanding molecular interactions in chemical and pharmaceutical research (Balderson, Fernandes, Michael, & Perry, 2007).

Potential in Drug Synthesis

  • Key Intermediate in Etoricoxib Synthesis : A study discussed the synthesis of 2-(4-carbosulfonylphenyl)-1-(6-methyl-3-pyridinyl)ethanone, a key intermediate in the production of the drug Etoricoxib, showcasing the compound's role in pharmaceutical manufacturing (Hai-ya, 2012).

Antibacterial Applications

  • Microwave-Assisted Synthesis for Antibacterial Compounds : The microwave-assisted synthesis of compounds like 1-(4-(piperidin-1-yl) phenyl) ethanone led to the development of molecules with significant antibacterial activity, highlighting the compound's role in creating new antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).

Corrosion Inhibition

  • Inhibitors for Carbon Steel Corrosion : Schiff bases derived from compounds like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone were evaluated as corrosion inhibitors for carbon steel, indicating the compound's utility in industrial applications (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone”, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

1-[4-(2-pyridin-4-ylaziridin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11(18)12-2-4-14(5-3-12)17-10-15(17)13-6-8-16-9-7-13/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKWZPWCVIAXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone

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